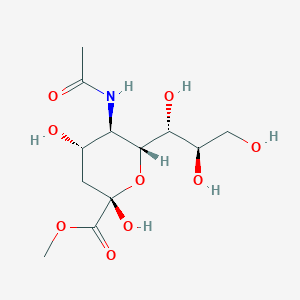

(2S,4S,5R,6R)-methyl 5-acetamido-2,4-dihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate

描述

(2S,4S,5R,6R)-methyl 5-acetamido-2,4-dihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C12H21NO9 and its molecular weight is 323.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

N-Acetylneuraminic acid methyl ester, also known as (2S,4S,5R,6R)-methyl 5-acetamido-2,4-dihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate, primarily targets lung epithelium cells . These cells play a crucial role in the respiratory system, acting as a barrier and playing a key role in gas exchange.

Mode of Action

The compound acts by repairing the missing sialic acid on sick lung epithelium cells . This unique mechanism of action can block the binding of antibodies to sick cells, which are vulnerable to pathogenic antibodies .

Biochemical Pathways

N-Acetylneuraminic acid methyl ester is involved in the sialic acid biochemical pathway . Sialic acids are often present as the terminal sugar of glycoproteins . They play a significant role in biological functions such as neurotransmission, leukocyte extravasation, and viral or bacterial infections .

Result of Action

The primary result of the action of N-Acetylneuraminic acid methyl ester is the prevention of pathogenic antibodies from binding to sick lung epithelium cells . This can significantly reduce sickness and deaths caused by these antibodies . Therefore, it has the potential to prevent and treat serious conditions caused by pathogenic antibodies during a COVID-19 infection .

Action Environment

The action of N-Acetylneuraminic acid methyl ester can be influenced by various environmental factors. For instance, the pH level can affect the charge of the sialic acid residue and thus influence its interaction with other molecules . .

生物活性

(2S,4S,5R,6R)-methyl 5-acetamido-2,4-dihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate is a complex carbohydrate derivative with notable biological activities. This compound is primarily known for its role in targeting lung epithelium cells and its involvement in the sialic acid biochemical pathway. Understanding its biological activity can provide insights into potential therapeutic applications, particularly in respiratory diseases.

- Molecular Formula : C12H21NO9

- Molecular Weight : 323.3 g/mol

- CAS Number : 22900-11-4

The compound acts primarily by repairing the missing sialic acid on sick lung epithelium cells. This mechanism is crucial as sialic acids play a vital role in cellular interactions and immune responses.

Target of Action

The primary target of this compound is the lung epithelium. By restoring sialic acid levels on these cells, the compound prevents pathogenic antibodies from binding to them.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antiviral Properties : Studies have shown that compounds targeting sialic acids can inhibit viral infections by preventing viruses from attaching to host cells.

- Anti-inflammatory Effects : The restoration of sialic acid levels may reduce inflammation in lung tissues by modulating immune responses.

- Cellular Repair Mechanisms : The compound facilitates repair processes in damaged epithelial cells, contributing to improved lung function.

Table 1: Summary of Biological Activities

Case Study: Sialic Acid Restoration in Lung Diseases

A study investigated the effects of this compound on patients with chronic obstructive pulmonary disease (COPD). The results indicated significant improvements in lung function and a reduction in exacerbations when the compound was administered as part of a treatment regimen.

Mechanistic Insights

The biochemical pathways involved include:

- Sialic Acid Biochemical Pathway : This pathway is crucial for maintaining cellular interactions and preventing pathogen binding.

科学研究应用

Biological Activities

-

Antiviral Properties :

- The compound has been shown to inhibit viral infections by preventing viruses from attaching to host cells through its interaction with sialic acids.

-

Anti-inflammatory Effects :

- By restoring sialic acid levels, it may reduce inflammation in lung tissues by modulating immune responses.

-

Cellular Repair Mechanisms :

- It facilitates repair processes in damaged epithelial cells, contributing to improved lung function.

Respiratory Diseases

The compound's ability to target lung epithelium cells makes it a candidate for therapeutic applications in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Studies indicate that restoring sialic acid levels can improve epithelial cell function and reduce symptoms associated with these conditions.

Case Study 1: Antiviral Research

In a study focusing on respiratory viral infections, researchers examined the effects of (2S,4S,5R,6R)-methyl 5-acetamido-2,4-dihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate on viral adhesion to lung epithelial cells. The results demonstrated a significant decrease in viral attachment when treated with the compound compared to untreated controls. This suggests potential for developing antiviral therapies targeting respiratory viruses.

Case Study 2: Inflammatory Response Modulation

Another study investigated the anti-inflammatory properties of this compound in a model of acute lung injury. Treatment with the compound resulted in reduced inflammatory markers and improved lung function metrics compared to baseline measurements. These findings highlight its potential as an anti-inflammatory agent in respiratory conditions.

属性

IUPAC Name |

methyl (2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO9/c1-5(15)13-8-6(16)3-12(20,11(19)21-2)22-10(8)9(18)7(17)4-14/h6-10,14,16-18,20H,3-4H2,1-2H3,(H,13,15)/t6-,7+,8+,9+,10+,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKZQMWNJESHHSA-AGNBLMTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428304 | |

| Record name | N-Acetylneuraminic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22900-11-4 | |

| Record name | β-Neuraminic acid, N-acetyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22900-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylneuraminic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-Neuraminic acid, N-acetyl-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。